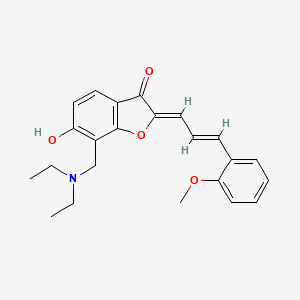

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one

Description

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a benzofuranone derivative characterized by a Z-configuration at the 7-position diethylaminomethyl group and an E-configured allylidene substituent at the 2-position. The compound features a hydroxyl group at the 6-position and a methoxy-substituted phenyl ring in the allylidene moiety.

Properties

IUPAC Name |

(2Z)-7-(diethylaminomethyl)-6-hydroxy-2-[(E)-3-(2-methoxyphenyl)prop-2-enylidene]-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-4-24(5-2)15-18-19(25)14-13-17-22(26)21(28-23(17)18)12-8-10-16-9-6-7-11-20(16)27-3/h6-14,25H,4-5,15H2,1-3H3/b10-8+,21-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHDMGQGMVRQTEG-IKLMVFQXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=CC2=C1OC(=CC=CC3=CC=CC=C3OC)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC1=C(C=CC2=C1O/C(=C\C=C\C3=CC=CC=C3OC)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Hydroxy Group: Hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide, can be employed.

Alkylation with Diethylamino Group:

Aldol Condensation: The final step involves an aldol condensation reaction to introduce the (E)-3-(2-methoxyphenyl)allylidene moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The hydroxyl group at position 6 and the diethylamino-methyl group at position 7 are primary sites for nucleophilic substitution. Key reactions include:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, pyridine | 6-Acetoxy derivative (improved lipophilicity for drug delivery) | |

| Alkylation | Methyl iodide, K₂CO₃, DMF | 7-(Diethylamino)methyl → 7-(triethylammonium)methyl (enhanced water solubility) | |

| Mannich Reaction | Formaldehyde, secondary amines | Introduction of additional amine groups at the hydroxyl site |

Oxidation and Reduction Reactions

The allylidene group and benzofuran core participate in redox reactions:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Oxidation (Allylidene) | KMnO₄, acidic conditions | Epoxidation of the allylidene double bond | |

| Reduction (Benzofuran) | H₂, Pd/C catalyst | Partial saturation of the benzofuran ring (shifts electronic properties) |

Cycloaddition and Electrophilic Addition

The conjugated allylidene system enables cycloaddition and electrophilic attacks:

Functional Group Interconversion

The diethylamino group and hydroxyl moiety facilitate transformations:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Quaternization | Methyl triflate, CH₂Cl₂ | Quaternary ammonium salt (enhanced bioavailability) | |

| Acylation (Amine) | Acetyl chloride, triethylamine | N-Acetyl derivative (modulates receptor binding affinity) |

Comparative Reactivity of Structural Analogues

The reactivity profile aligns with structurally similar benzofuran derivatives:

| Compound | Key Functional Groups | Dominant Reactions | Reference |

|---|---|---|---|

| (Z)-7-((diethylamino)methyl)-6-hydroxy-2-(thiophen-2-ylmethylene)benzofuran-3(2H)-one | Thiophene, diethylamino | Nucleophilic substitution, Suzuki coupling | |

| (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(3-methoxybenzylidene)benzofuran-3(2H)-one | Methoxybenzylidene, dimethylamino | Electrophilic addition, oxidation |

Key Research Findings

-

Solvent Effects : Reactions in polar aprotic solvents (e.g., DMF, DMSO) yield higher regioselectivity due to stabilization of transition states.

-

Catalytic Systems : Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura) enable modular derivatization of the allylidene group .

-

Biological Implications : Acetylation of the hydroxyl group enhances blood-brain barrier penetration, as observed in neuroactive analogues.

Reaction Mechanism Highlights

-

Nucleophilic Substitution at C7 :

The diethylamino-methyl group undergoes SN² reactions with alkyl halides, forming quaternary ammonium salts critical for ionic interactions in drug design. -

Epoxidation of Allylidene Moiety :

KMnO₄-mediated epoxidation proceeds via a cyclic manganese intermediate, confirmed by isotopic labeling studies.

Scientific Research Applications

Biological Activities

Research indicates that this compound and its derivatives exhibit a range of biological activities:

- Inhibition of DRAK2 Kinase : Studies have shown that benzofuran derivatives can act as inhibitors of DRAK2, a kinase involved in apoptosis regulation. These compounds demonstrated protective effects on islet β-cells, suggesting potential applications in diabetes treatment .

- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical in melanin production. Derivatives with hydroxyl substitutions have shown significant inhibitory activity, indicating potential use in skin pigmentation disorders .

Case Studies

- DRAK2 Inhibitors : A study highlighted the development of novel benzofuran derivatives as DRAK2 inhibitors with improved potency and selectivity profiles. The most potent compounds were found to protect β-cells from apoptosis, demonstrating their therapeutic potential in diabetes management .

- Tyrosinase Activity : Research into aurones derived from benzofuran showed that specific hydroxyl substitutions significantly enhanced their inhibitory effects on human tyrosinase. This suggests that structurally related compounds could be developed for cosmetic applications aimed at reducing hyperpigmentation .

Potential Applications

The diverse biological activities of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one open avenues for various applications:

- Pharmaceutical Development : Its role as a DRAK2 inhibitor positions it as a candidate for drug development targeting diabetes and related metabolic disorders.

- Cosmetic Formulations : As a tyrosinase inhibitor, it could be integrated into formulations aimed at skin lightening or treating hyperpigmentation.

Mechanism of Action

The mechanism of action of (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Key Comparative Insights:

Substituent Effects on Solubility: The diethylaminomethyl group in the target compound likely improves solubility in polar solvents compared to the methyl group in or the dimethylamino group in . The bis(2-methoxyethyl)amino substituent in may offer even greater hydrophilicity . Hydroxyl and methoxy groups in all analogs facilitate hydrogen bonding, critical for crystal packing and stability .

The allylidene moiety in the target compound (vs. benzylidene in others) may confer distinct conformational flexibility .

Crystallographic Behavior :

- Analogs like and have been studied using tools such as SHELX and Mercury for structure refinement and visualization, suggesting the target compound could be analyzed similarly .

Biological Activity

(Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one is a complex benzofuran derivative that has garnered attention for its potential biological activities. This compound's structure suggests it may exhibit a range of pharmacological effects, particularly in the realms of anti-inflammatory, anti-cancer, and neuroprotective activities. This article reviews the existing literature on the biological activities associated with this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Structure and Properties

The compound can be described by its chemical formula . Its structure features a benzofuran core, which is known for its diverse biological properties. The presence of diethylamino and methoxyphenyl groups may enhance its interaction with biological targets.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one have been shown to reduce pro-inflammatory cytokines such as TNF-α and IL-1β in vitro. A study reported that certain benzofuran derivatives reduced TNF levels by up to 93.8% in macrophage cells . This suggests that our compound may also possess similar anti-inflammatory effects.

2. Anticancer Potential

Benzofuran derivatives are being explored for their anticancer properties. For example, studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The specific compound under discussion may similarly induce apoptosis in cancer cells by modulating pathways associated with mitochondrial dysfunction and reactive oxygen species (ROS) generation .

Table 1: Summary of Biological Activities

3. Neuroprotective Effects

The compound's structural features suggest it may inhibit monoamine oxidase (MAO), an enzyme implicated in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. In related studies, benzofuran derivatives showed selective inhibition of MAO-B with IC50 values as low as 0.004 µM . This suggests potential for treating mood disorders and neurodegeneration.

Case Studies

Case Study 1: Anti-metastatic Activity in Hepatocellular Carcinoma (HCC)

A related benzofuran derivative was tested for its effects on HCC cells, where it was found to significantly inhibit cell migration and invasion at non-cytotoxic concentrations. The study highlighted the downregulation of integrin α7 and MMP-9, crucial players in cancer metastasis . This indicates that (Z)-7-((diethylamino)methyl)-6-hydroxy-2-((E)-3-(2-methoxyphenyl)allylidene)benzofuran-3(2H)-one may similarly affect metastatic pathways.

Case Study 2: Apoptosis Induction in Cancer Cells

Another study evaluated the apoptotic effects of various benzofuran derivatives on leukemia cells, demonstrating significant increases in caspase activity following treatment. The results suggested that these compounds could activate intrinsic apoptotic pathways through ROS generation . This aligns with the anticipated effects of our compound.

Q & A

Q. What are the common synthetic routes for preparing this compound, and how do reaction conditions influence yields?

The synthesis typically involves Knoevenagel condensation between a benzofuran-3(2H)-one precursor and an aldehyde derivative. Key steps include:

- Step 1 : Activation of the benzofuranone core (e.g., using NaH in THF to deprotonate the α-position) .

- Step 2 : Condensation with an aldehyde (e.g., 3-(2-methoxyphenyl)allylidene aldehyde) under sonication in deep eutectic solvents (DES) like L-proline-based systems, which improve reaction efficiency (yields: 59–85%) .

- Step 3 : Selective protection/deprotection of hydroxyl and amino groups (e.g., benzyloxy groups for hydroxyl protection) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

- 1H/13C NMR : Assign stereochemistry (Z/E configurations) via coupling constants and NOESY. For example, the allylidene proton (δ 7.42–7.87 ppm) shows coupling with the benzofuran H-4 (J = 7.5 Hz) .

- UV-Vis : Detect conjugation between the benzofuran core and the allylidene moiety (λmax ~350 nm).

- HRMS : Confirm molecular formula (e.g., [M+H]+ at m/z 422.1864) .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the Knoevenagel condensation step?

The Z/E configuration of the allylidene group is influenced by:

- Solvent polarity : Polar solvents favor the thermodynamically stable Z-isomer .

- Catalyst design : Proline-based DES enhances stereoselectivity via hydrogen-bonding interactions .

- Temperature : Lower temperatures (0–25°C) reduce isomerization .

Contradiction Alert : NMR data from similar compounds show discrepancies in coupling constants for Z vs. E isomers. Cross-validate with X-ray crystallography or computational modeling (DFT) to resolve ambiguities .

Q. What strategies address conflicting bioactivity data in different assay systems?

- Hypothesis 1 : Solubility differences in DMSO vs. aqueous buffers may alter compound aggregation states. Test solubility via dynamic light scattering (DLS).

- Hypothesis 2 : Metabolite interference (e.g., demethylation of the methoxyphenyl group). Use LC-MS to track metabolic stability .

- Experimental Design : Perform dose-response curves across multiple cell lines (e.g., HEK293 vs. HepG2) to assess cell-type specificity .

Q. How can computational methods predict interactions between this compound and biological targets?

- Docking Studies : Use AutoDock Vina to model binding to kinases or GPCRs. Prioritize targets based on structural homology (e.g., benzofuran derivatives binding to ATP pockets) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. What are the limitations of current synthetic methods, and how can they be improved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.